![molecular formula C16H25N5O2 B7055673 N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide](/img/structure/B7055673.png)
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide
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Overview
Description
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of tetrahydroimidazo[1,2-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under controlled conditions to form the imidazo[1,2-a]pyridine core. This is followed by further functionalization to introduce the N-methyl and carbamoylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives
- Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Uniqueness
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide is unique due to its specific structural features and the presence of the N-methyl and carbamoylamino groups. These modifications can enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylcarbamoylamino)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-17-15(22)12-5-4-6-13(12)20-16(23)18-9-11-10-21-8-3-2-7-14(21)19-11/h10,12-13H,2-9H2,1H3,(H,17,22)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAYKSSNKRQPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1NC(=O)NCC2=CN3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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